5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine
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Overview
Description
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and a heptafluoropropyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with bromine and heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and heptafluoropropyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-1H-indazole: Another bromine-substituted heterocyclic compound with different biological activities.
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which contain the thiazole nucleus and are used as anticancer agents.
Uniqueness
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-bromo-4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF7N2S/c7-2-1(16-3(15)17-2)4(8,9)5(10,11)6(12,13)14/h(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRKAZXYSPWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF7N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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